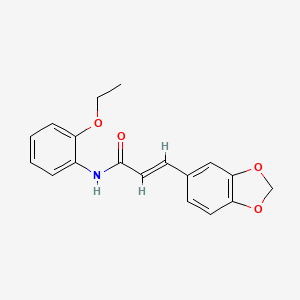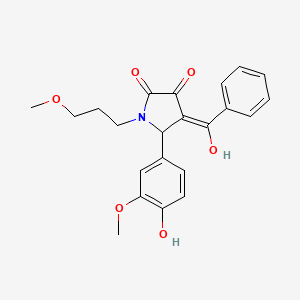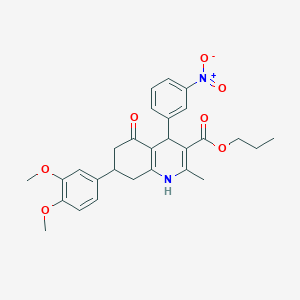![molecular formula C27H25ClN2O6S B11636031 ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636031.png)
ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-クロロフェニル)-3-(4-エトキシ-2-メチルベンゾイル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルは、複数の官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。この化合物は、その潜在的な生物活性と医薬品化学における応用から、さまざまな科学研究分野で注目されています。
準備方法
合成ルートと反応条件
2-[2-(4-クロロフェニル)-3-(4-エトキシ-2-メチルベンゾイル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な合成ルートには、以下が含まれます。
ピロール環の形成: このステップは、適切なジケトンとアミンを縮合させてピロール環を形成することを含みます。
チアゾール環の導入: チアゾール環は、チオアミドとハロケトンを含む環化反応によって導入できます。
官能基の修飾:
工業生産方法
この化合物の工業生産は、収量と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成ルートの最適化を伴う可能性が高くなります。これには、連続フローリアクター、高度な精製技術、グリーンケミストリーの原則を使用して、持続可能な生産を確保することが含まれる場合があります。
化学反応の分析
反応の種類
2-[2-(4-クロロフェニル)-3-(4-エトキシ-2-メチルベンゾイル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、ケトンまたはカルボン酸に酸化できます。
還元: カルボニル基は、アルコールに還元できます。
置換: 芳香族環は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄) または三酸化クロム (CrO₃) などの試薬を、酸性または塩基性条件で使用できます。
還元: 水素化ホウ素ナトリウム (NaBH₄) または水素化アルミニウムリチウム (LiAlH₄) は、一般的な還元剤です。
置換: 臭素 (Br₂) などのハロゲン化剤または塩化チオニル (SOCl₂) などの塩素化剤を、置換反応に使用できます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化によりケトンが生成される場合がありますが、カルボニル基の還元によりアルコールが生成される場合があります。
科学的研究の応用
2-[2-(4-クロロフェニル)-3-(4-エトキシ-2-メチルベンゾイル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗癌性などの潜在的な生物活性について研究されています。
医学: そのユニークな構造と官能基により、医薬品としての可能性について調査されています。
作用機序
この化合物が効果を発揮するメカニズムは、特定の分子標的との相互作用に依存します。たとえば、抗菌性がある場合、細胞壁の合成またはタンパク質の機能を阻害することによって細菌の増殖を阻害する可能性があります。関連する正確な経路を明らかにするには、詳細な生化学的研究が必要です。
類似の化合物との比較
類似の化合物
- 2-[2-(4-クロロフェニル)-3-(4-メトキシベンゾイル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチル
- 2-[2-(4-ブロモフェニル)-3-(4-エトキシ-2-メチルベンゾイル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチル
ユニークさ
2-[2-(4-クロロフェニル)-3-(4-エトキシ-2-メチルベンゾイル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルのユニークさは、官能基の特定の組み合わせと、それに起因する生物活性にあります。類似の化合物と比較して、特定の分子標的について、異なる薬物動態特性、効力、または選択性を示す可能性があります。
この詳細な概要は、合成、反応、応用、作用機序、および類似の化合物との比較を含む、2-[2-(4-クロロフェニル)-3-(4-エトキシ-2-メチルベンゾイル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルに関する包括的な理解を提供します。
類似化合物との比較
Similar Compounds
- Ethyl 2-[2-(4-chlorophenyl)-3-(4-methoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-[2-(4-bromophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
The uniqueness of ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and the resulting biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, or selectivity for certain molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C27H25ClN2O6S |
|---|---|
分子量 |
541.0 g/mol |
IUPAC名 |
ethyl 2-[(3E)-2-(4-chlorophenyl)-3-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H25ClN2O6S/c1-5-35-18-11-12-19(14(3)13-18)22(31)20-21(16-7-9-17(28)10-8-16)30(25(33)23(20)32)27-29-15(4)24(37-27)26(34)36-6-2/h7-13,21,31H,5-6H2,1-4H3/b22-20+ |
InChIキー |
GYEPLYIQQYSLFJ-LSDHQDQOSA-N |
異性体SMILES |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)Cl)/O)C |
正規SMILES |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)Cl)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[(2E)-(1H-indol-3-ylmethylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11635955.png)

![Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11635973.png)
![2,6-Bis[(dimethylamino)methyl]-1,7-bis(4-propoxyphenyl)heptane-1,7-dione](/img/structure/B11635977.png)
![methyl (4Z)-4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11635984.png)
![2-chloro-5-(5-{(E)-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}furan-2-yl)benzoic acid](/img/structure/B11635985.png)
![N-(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B11635993.png)
![Furan-2-yl(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11635994.png)

![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636000.png)
![4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11636004.png)
![Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11636015.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636021.png)

